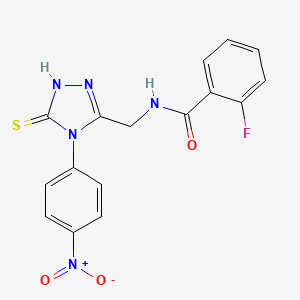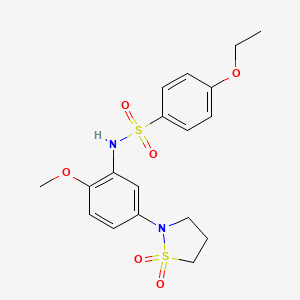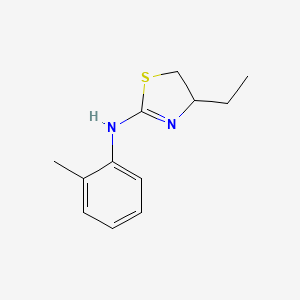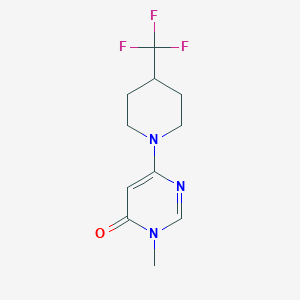
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has been widespread , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide” includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis offers a novel approach to drug metabolism studies by enabling the production of mammalian metabolites of drugs, including sulfonamide derivatives, for structural characterization and clinical investigations. Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound, serving as a potent AMPA receptor potentiator. This microbial-based system facilitated the generation of several metabolites previously detected in vivo, allowing for their structural characterization via nuclear magnetic resonance spectroscopy and their use as analytical standards in clinical studies (Zmijewski et al., 2006).
Antibacterial and Antifungal Activities
Sulfonamide-derived ligands and their transition metal complexes have been evaluated for their antibacterial and antifungal activities. Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their metal complexes, which were screened for in vitro antibacterial and antifungal activities. These compounds displayed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting their potential as antimicrobial agents (Chohan & Shad, 2011).
Development of Proton Exchange Membranes
In the field of materials science, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications. Matsumoto, Higashihara, and Ueda (2009) developed these polymers, which formed tough, flexible, and transparent membranes capable of efficient proton conduction. The phase-separated structures induced by the polymers' design were instrumental in achieving high proton conductivity, essential for fuel cell performance (Matsumoto, Higashihara, & Ueda, 2009).
Direcciones Futuras
Piperidine derivatives, such as “N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide”, hold promise in various research fields . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety are covered in recent scientific literature . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propiedades
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-10-11-17(15-19(16)22-12-6-5-9-20(22)23)21-27(24,25)14-13-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYULZMPFNFJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)


![2-methanesulfonyl-5-methyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2995820.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)

